

# Technical Guide: [4-(Morpholinomethyl)phenyl]methanol (CAS

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## Compound of Interest

Compound Name:	[4-(Morpholinomethyl)phenyl]methanol
Cat. No.:	B1273741
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91271-65-7)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**[4-(Morpholinomethyl)phenyl]methanol**, with the CAS number 91271-65-7, is a benzyl alcohol derivative distinguished by a morpholinomethyl substituent at the para position. This compound belongs to a class of molecules that are of significant interest in medicinal chemistry and materials science. The morpholine moiety is a common feature in a variety of biologically active compounds, known to enhance pharmacokinetic properties such as solubility and metabolic stability. The benzyl alcohol group provides a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of **[4-(Morpholinomethyl)phenyl]methanol**, intended to support research and development endeavors.

## Physicochemical and Spectroscopic Data

The fundamental physicochemical and spectroscopic properties of **[4-(Morpholinomethyl)phenyl]methanol** are summarized below. These data are crucial for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	91271-65-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	207.27 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	[4-(Morpholin-4-ylmethyl)phenyl]methanol	<a href="#">[1]</a>
Synonyms	N-(4-hydroxymethylbenzyl)morpholine	<a href="#">[3]</a>
Appearance	No data available	
Melting Point	No data available	
Boiling Point	No data available	
Solubility	Soluble in polar organic solvents.	<a href="#">[4]</a>

Table 2: Predicted Spectroscopic Data

While experimental spectra are not readily available in the public domain, predicted <sup>1</sup>H and <sup>13</sup>C NMR data provide valuable information for structural confirmation. The chemical shifts are estimated based on the compound's structure and data from similar molecules.

<sup>1</sup> H NMR (Predicted)	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Phenyl H	~7.3	d	2H	Ar-H (ortho to CH <sub>2</sub> OH)
Phenyl H	~7.2	d	2H	Ar-H (ortho to CH <sub>2</sub> N)
Methylene H	~4.6	s	2H	Ar-CH <sub>2</sub> -OH
Methylene H	~3.7	t	4H	O-(CH <sub>2</sub> ) <sub>2</sub> -N
Methylene H	~3.5	s	2H	Ar-CH <sub>2</sub> -N
Methylene H	~2.5	t	4H	N-(CH <sub>2</sub> ) <sub>2</sub> -C
Hydroxyl H	Variable	br s	1H	-OH

<sup>13</sup> C NMR (Predicted)	Chemical Shift (ppm)	Assignment
Phenyl C	~140	Ar-C-CH <sub>2</sub> OH
Phenyl C	~138	Ar-C-CH <sub>2</sub> N
Phenyl C	~129	Ar-CH (ortho to CH <sub>2</sub> N)
Phenyl C	~127	Ar-CH (ortho to CH <sub>2</sub> OH)
Methylene C	~67	O-(CH <sub>2</sub> ) <sub>2</sub> -N
Methylene C	~65	Ar-CH <sub>2</sub> -OH
Methylene C	~63	Ar-CH <sub>2</sub> -N
Methylene C	~54	N-(CH <sub>2</sub> ) <sub>2</sub> -C

## Synthesis and Experimental Protocols

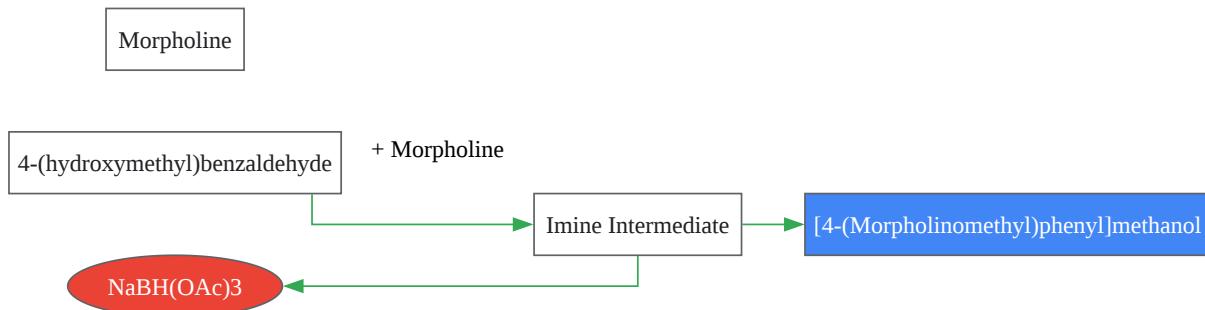
Two primary synthetic routes are plausible for the preparation of **[4-(Morpholinomethyl)phenyl]methanol**: reductive amination and nucleophilic substitution. Detailed experimental protocols for both methods are provided below.

## Synthesis via Reductive Amination

This method involves the reaction of 4-(hydroxymethyl)benzaldehyde with morpholine in the presence of a reducing agent, such as sodium triacetoxyborohydride.

### Experimental Protocol:

- **Reaction Setup:** To a solution of 4-(hydroxymethyl)benzaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add morpholine (1.1 eq).
- **Addition of Reducing Agent:** Stir the mixture at room temperature for 30 minutes. Subsequently, add sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) (1.5 eq) portion-wise over 15 minutes.
- **Reaction Monitoring:** Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ).
- **Extraction:** Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).



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Caption: Reductive Amination Synthesis Workflow.

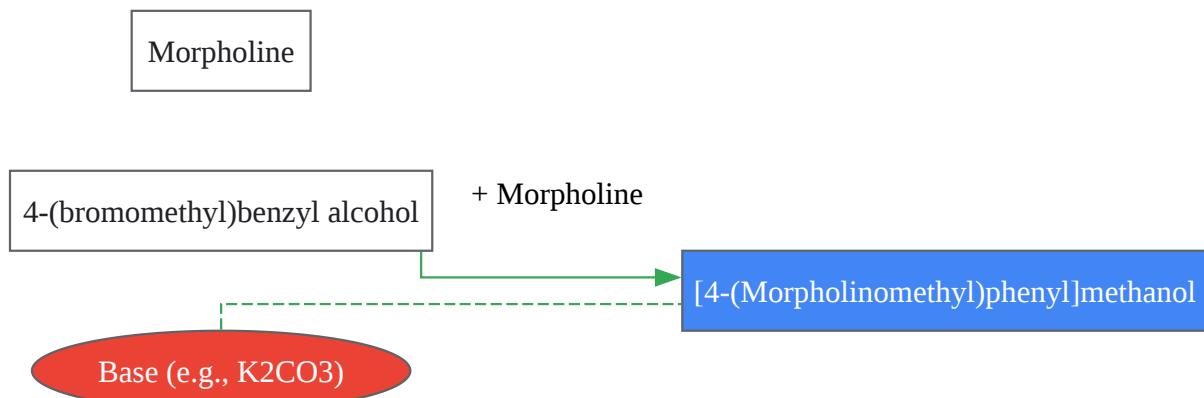
## Synthesis via Nucleophilic Substitution

This alternative route involves the reaction of a suitable benzyl halide, such as 4-(bromomethyl)benzyl alcohol, with morpholine.

Experimental Protocol:

- Starting Material: Prepare 4-(bromomethyl)benzyl alcohol from 4-(bromomethyl)benzoic acid via reduction.
- Reaction Setup: Dissolve 4-(bromomethyl)benzyl alcohol (1.0 eq) and morpholine (1.2 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
- Base Addition: Add a non-nucleophilic base, such as potassium carbonate ( $K_2CO_3$ ) or triethylamine ( $Et_3N$ ) (1.5 eq), to the mixture.
- Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up: After completion, cool the reaction to room temperature and filter off any inorganic salts.

- Extraction: Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).
- Purification: Wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.



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Caption: Nucleophilic Substitution Synthesis Workflow.

## Biological Activity and Potential Applications

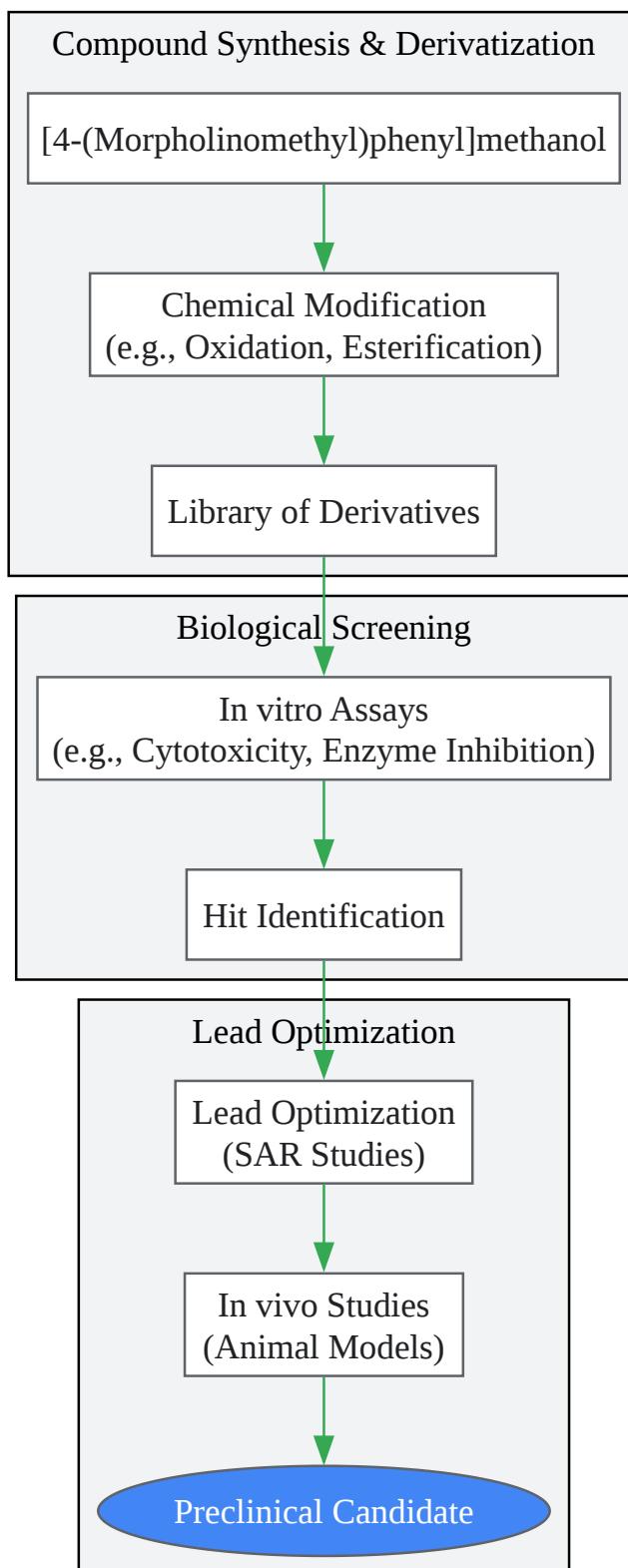
While specific biological activities for **[4-(Morpholinomethyl)phenyl]methanol** have not been extensively reported, the presence of the morpholine ring suggests potential for pharmacological applications. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological profiles.

Compounds containing the morpholine moiety have demonstrated a wide range of biological activities, including:

- Anticancer Activity: Many morpholine derivatives have been investigated as potent anticancer agents. For instance, some inhibit kinases involved in cancer cell proliferation and survival.

- Anti-inflammatory Activity: Morpholine-containing compounds have also shown promise as anti-inflammatory agents by targeting key inflammatory pathways.

Given these precedents, **[4-(Morpholinomethyl)phenyl]methanol** serves as an excellent starting point for the development of novel therapeutic agents. The benzyl alcohol functionality can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions to generate a library of derivatives for biological screening.



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Caption: Drug Discovery Workflow.

## Safety and Handling

**[4-(Morpholinomethyl)phenyl]methanol** is classified as a hazardous chemical and should be handled with appropriate safety precautions.

### Hazard Identification:

- Causes severe skin burns and eye damage.[\[5\]](#)
- May cause respiratory irritation.[\[6\]](#)

### Precautionary Measures:

- Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[\[5\]](#)[\[6\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[\[5\]](#)
- First Aid:
  - Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[\[6\]](#)
  - Inhalation: Move the person to fresh air and keep them comfortable for breathing.
  - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[\[5\]](#)

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## References

- 1. Human Metabolome Database:  $^1\text{H}$  NMR Spectrum (1D, 900 MHz,  $\text{D}_2\text{O}$ , predicted) (HMDB0032619) [hmdb.ca]
- 2. rsc.org [rsc.org]
- 3. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. Reductive Amination - Sodium triacetoxyborohydride  $[\text{NaBH}(\text{OAc})_3]$  [commonorganicchemistry.com]
- 6. rsc.org [rsc.org]
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